2-Amino-6-methylbenzenesulfonic acid
Description
2-Amino-6-methylbenzenesulfonic acid is an aromatic sulfonic acid derivative with the molecular formula C₇H₉NO₃S. It features an amino group (-NH₂) at position 2, a methyl (-CH₃) group at position 6, and a sulfonic acid (-SO₃H) group at position 1 on the benzene ring (Figure 1). This compound is a key intermediate in the synthesis of acid dyes, pharmaceuticals, and specialty chemicals due to its electron-withdrawing sulfonic acid group and electron-donating amino group, which enhance reactivity in electrophilic substitution reactions .
Properties
CAS No. |
39967-87-8 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-amino-6-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
InChI Key |
WVJHONXZLYKXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonic Acid Derivatives
Key Differences and Trends:
Substituent Effects on Reactivity: Methyl Group (6-CH₃): Enhances hydrophobicity compared to o-aminobenzenesulfonic acid, making this compound more soluble in organic solvents. This property is advantageous in dye synthesis, where solubility in mixed solvents is critical . Hydroxyl Group (6-OH): In 2-amino-6-hydroxybenzenesulfonic acid, the -OH group increases water solubility and hydrogen-bonding capacity, favoring applications in biochemical assays . Chlorine (4-Cl): The electron-withdrawing Cl in 2-amino-4-chloro-5-methylbenzenesulfonic acid stabilizes intermediates in electrophilic reactions, making it useful in synthesizing halogenated agrochemicals . Benzothiazole Moiety: The heterocyclic ring in 2-amino-6-benzothiazolesulfonic acid improves binding affinity to biological targets, such as enzymes or receptors, highlighting its role in drug development .
Thermal Stability :
- Sulfonic acids with multiple substituents (e.g., methyl, Cl) exhibit higher thermal stability (>300°C) due to increased molecular symmetry and intermolecular interactions .
Applications: Dyes: this compound and o-aminobenzenesulfonic acid are precursors for azo dyes, where the sulfonic acid group ensures water solubility of the final product . Pharmaceuticals: Benzothiazole derivatives are utilized in antiviral and anticancer agents due to their planar aromatic systems .
Research Findings and Industrial Relevance
Substituent-Driven Solubility and Reactivity
Studies on o-aminobenzenesulfonic acid (CAS 88-21-1) demonstrate that the absence of a methyl group reduces steric hindrance, enabling faster coupling reactions in dye synthesis compared to this compound . Conversely, the methyl group in the latter improves compatibility with hydrophobic dye matrices, broadening industrial applicability.
Toxicity and Environmental Impact
However, their stability under harsh conditions makes them valuable in persistent agrochemical formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
